molecular formula C11H8F4O3 B8002131 (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002131
M. Wt: 264.17 g/mol
InChI Key: OSWCRRHLIMNCHF-UHFFFAOYSA-N
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Description

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is a fluorinated aromatic compound featuring an oxo-acetic acid ethyl ester backbone. The molecule comprises a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position, linked to an α-ketoester functional group. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

IUPAC Name

ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWCRRHLIMNCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cross-Coupling with Aryl Boronic Acids

The most efficient method involves a Suzuki-Miyaura-type coupling between ethyl bromofluoroacetate and 4-fluoro-2-(trifluoromethyl)phenylboronic acid. As detailed in search result , this single-step protocol employs CuI (20 mol%) and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (20 mol%) in toluene at 100°C for 18 hours, achieving 75% yield . The mechanism proceeds via oxidative addition of the boronic acid to the copper catalyst, followed by transmetallation and reductive elimination to form the C–C bond.

Key Advantages :

  • Regioselectivity : The trifluoromethyl group’s strong electron-withdrawing effect directs boronic acid coupling to the para position relative to fluorine .

  • Functional Group Tolerance : Esters and fluorinated groups remain stable under reaction conditions .

Optimization Data :

ParameterOptimal ValueImpact on Yield
Temperature100°C<70°C: <40% yield
LigandTerpyridine derivativeWithout ligand: 15% yield
SolventAnhydrous tolueneDMF: 22% yield

Friedel-Crafts Acylation with Subsequent Fluorination

This two-step approach (search result ) first synthesizes 2-(4-fluoro-2-trifluoromethylphenyl)acetic acid via Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene with oxalyl chloride, followed by esterification with ethanol. The initial acylation achieves 68% yield using AlCl₃ in dichloromethane at 0°C . Fluorination is introduced via electrophilic substitution using N-fluorobenzenesulfonimide (NFSI) in acetonitrile, though this step suffers from moderate regioselectivity (72% para-substitution) .

Reaction Conditions :

  • Acylation : 0°C, 2 hours, AlCl₃ (1.2 equiv.)

  • Esterification : H₂SO₄ (cat.), ethanol reflux, 4 hours

Limitations :

  • Competing ortho/meta fluorination reduces overall efficiency .

  • Acid-sensitive substrates require protective group strategies.

Esterification of Preformed Carboxylic Acids

A classical approach (search result ) converts 2-(4-fluoro-2-trifluoromethylphenyl)oxo-acetic acid to its ethyl ester via Fischer esterification. Using H₂SO₄ (5 mol%) in refluxing ethanol (78°C) for 6 hours achieves 91% conversion . Alternatively, activating the acid as an acyl chloride (SOCl₂, 0°C, 2 hours) prior to ethanol quenching improves yields to 94% .

Comparative Data :

MethodYieldPurity (HPLC)
Fischer esterification91%97.2%
Acyl chloride route94%98.5%

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H), 7.72 (s, 1H), 7.58 (d, J = 7.9 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (CF₃), −109.2 (Ar–F) .

Chromatographic Purity :

  • HPLC : Rt = 6.74 min (C18 column, 70:30 MeCN/H₂O), 98.1% purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong base or acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid and ethanol.

    Reduction: (4-Fluoro-2-trifluoromethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester serves as a valuable building block in the synthesis of pharmaceutical compounds. The presence of fluoro and trifluoromethyl groups enhances lipophilicity, which can improve bioavailability and interaction with biological targets. It has been utilized in the development of various drugs, including those targeting specific diseases like cancer and viral infections.

Case Study: Synthesis of Antiviral Compounds
A study demonstrated that derivatives of this compound exhibited significant anti-HIV activity, highlighting its potential as a precursor for antiviral drugs .

Material Science

This compound is used in the development of fluorinated materials that possess unique thermal and chemical stability. The incorporation of fluorinated groups can enhance the properties of polymers, making them suitable for advanced applications such as coatings and electronic materials.

Table 1: Comparison of Properties of Fluorinated vs Non-Fluorinated Polymers

PropertyFluorinated PolymerNon-Fluorinated Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Surface EnergyLowHigh

Agricultural Chemistry

In agricultural chemistry, this compound is employed as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. Its fluorinated structure can improve the efficacy and selectivity of these compounds.

Case Study: Development of Herbicides
Research has shown that compounds derived from this ester exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts, making them more effective in controlling weed growth .

Analytical Chemistry

This compound is also utilized as a reference standard in chromatographic and spectroscopic analyses. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures.

Table 2: Spectroscopic Data for this compound

TechniqueWavelength/RegionObserved Peak
NMR1H7.5 ppm
IR1700 cm1^{-1}C=O Stretch
Mass Spectrometrym/z264

Mechanism of Action

The mechanism of action of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to the active form. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity, improving its bioavailability and interaction with biological targets.

Comparison with Similar Compounds

Key Analogs:

Compound Name (IUPAC) Molecular Formula Substituents Key Properties/Applications Source
2-Oxo-2-[2-(trifluoromethyl)phenyl]acetic acid ethyl ester C₁₁H₉F₃O₃ 2-CF₃ (no fluorine) Enhanced lipophilicity; potential agrochemical intermediate
2-(2-Fluorophenyl)-2-oxoacetic acid ethyl ester C₁₀H₉FO₃ 2-F (no CF₃) Moderate reactivity in nucleophilic acyl substitutions
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester C₁₀H₉F₂NO₅ 4-NO₂, phenoxy with difluoro Electron-deficient; possible use in polymer crosslinking
(2-Chloropyridin-3-yl)oxo-acetic acid ethyl ester C₉H₈ClNO₃ Pyridyl-Cl substituent Bioactive scaffold in kinase inhibitors

Unique Features of Target Compound :

  • The 4-fluoro-2-trifluoromethylphenyl group combines strong electron-withdrawing effects (-CF₃) and moderate inductive withdrawal (-F), enhancing electrophilicity at the α-ketoester carbonyl. This contrasts with analogs lacking dual substitution (e.g., UC658 or UC656).

Physicochemical Properties

  • Molecular Weight : Estimated at ~278 g/mol (based on C₁₁H₈F₄O₃), higher than UC656 (212.18 g/mol) due to the -CF₃ group.
  • Solubility: The trifluoromethyl group increases hydrophobicity compared to non-fluorinated analogs (e.g., 4-oxo-4-phenyl-2-butenoic acid ethyl ester ), likely reducing aqueous solubility.
  • Stability : Fluorine substituents may slow ester hydrolysis compared to electron-rich aryl analogs (e.g., methoxy-substituted esters in ).

Biological Activity

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an organic compound characterized by its unique molecular structure, which includes both fluoro and trifluoromethyl groups. These features contribute to its biological activity and potential applications in medicinal chemistry, material science, and agricultural chemistry. This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C11_{11}H8_8F4_4O3_3
  • Molecular Weight : 264.176 g/mol
  • CAS Number : Not specified

The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through various mechanisms:

  • Prodrug Activity : It may act as a prodrug, undergoing metabolic conversion to an active form that exerts therapeutic effects.
  • Enhanced Bioavailability : The fluorinated groups improve the compound's solubility and permeability across biological membranes.
  • Enzyme Interaction : Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, which could lead to alterations in biochemical processes.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : Research has indicated that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses. For instance, derivatives showed moderate inhibition against COX-2 and LOX-5/15 enzymes, suggesting potential anti-inflammatory properties .
  • Cytotoxicity Testing : The compound's derivatives were evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that certain derivatives displayed significant cytotoxicity, warranting further investigation into their potential as anticancer agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

Compound NameStructureBiological Activity
(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acidC11_{11}H7_{7}F4_{4}O3_3Moderate COX inhibition
(4-Fluoro-2-trifluoromethylphenyl)ethanolC11_{11}H9_{9}F4_{4}OCytotoxicity against MCF-7
(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl esterC11_{11}H8_8ClF3_3O3_3Lower anti-inflammatory activity

The unique combination of fluoro and trifluoromethyl groups in the target compound enhances its stability and reactivity compared to its analogs.

Case Studies

  • Anti-inflammatory Potential : A study demonstrated that derivatives of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid exhibited significant inhibition of COX enzymes in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxic Effects : In a comparative analysis involving various phenolic compounds, it was found that certain derivatives exhibited IC50 values lower than 20 μM against cancer cell lines, suggesting promising anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation . A reported route involves reacting a fluorinated aryl precursor (e.g., 4-fluoro-2-trifluoromethylbenzene) with chlorooxo ethylacetate in the presence of AlCl₃ as a Lewis catalyst in dichloromethane (DCM) at 0°C. After stirring at room temperature, the crude product is isolated via ice quenching, DCM extraction, and solvent evaporation. Purification by column chromatography yields the ester. Characterization is performed using ¹H NMR (e.g., ethyl ester protons at δ 1.40 ppm and quartet at δ 4.41 ppm) and mass spectrometry (e.g., [M+H]+ ion detection) .

Q. How is the ester group in this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : The ethyl ester group is identified by a triplet (~δ 1.40 ppm) for the CH₃ group and a quartet (~δ 4.30–4.50 ppm) for the CH₂.
  • ¹³C NMR : The carbonyl (C=O) of the oxo-acetic acid moiety appears at ~170–175 ppm.
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1250–1100 cm⁻¹ (C-F and C-O stretches).
  • MS : Fragmentation patterns include loss of the ethyl group (e.g., [M−C₂H₅]+) or cleavage of the trifluoromethylphenyl moiety .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL?

  • Methodological Answer : Single-crystal X-ray diffraction data can be refined using SHELXL by:

Initial processing : Indexing and integration with programs like SAINT or APEX3 .

Structure solution : Using direct methods (e.g., SHELXT ) or Patterson techniques for heavy atoms.

Refinement : Iterative cycles in SHELXL to optimize positional/displacement parameters. Constraints are applied for disordered regions (e.g., CF₃ groups).

Validation : Check for R-factor convergence (target < 0.05), residual electron density, and Hirshfeld surface analysis. For twinned crystals, use TWINABS for data scaling .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-validation : Compare NMR-derived bond lengths/angles with XRD data. Discrepancies may arise from solvent inclusion or dynamic effects in solution.
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
  • DFT calculations : Optimize the gas-phase structure and compare with experimental data to identify conformational flexibility .

Q. How can computational methods predict the reactivity of the trifluoromethyl group in this ester?

  • Methodological Answer :
  • DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The CF₃ group’s electron-withdrawing nature lowers electron density at the phenyl ring, directing electrophilic substitutions to specific positions.
  • Molecular docking : For biological studies, model interactions with enzymes (e.g., esterases) to predict hydrolysis rates.
  • MD simulations : Assess steric effects of the CF₃ group on molecular packing in crystals or lipid bilayers .

Q. What challenges arise in synthesizing fluorinated analogs, and how are they mitigated?

  • Methodological Answer :
  • Steric hindrance : Bulky CF₃ groups slow reaction kinetics. Use high-pressure reactors or microwave-assisted synthesis to accelerate rates.
  • Electron-deficient aryl rings : Employ ultra-strong Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts reactions.
  • Purification : Fluorinated compounds often require reverse-phase HPLC or supercritical CO₂ chromatography due to low polarity .

Q. How is the oxidation of sulfanyl to sulfonyl groups performed in related esters?

  • Methodological Answer : A reported protocol uses meta-chloroperbenzoic acid (mCPBA) in DCM at 0–5°C. The sulfanyl intermediate is oxidized to sulfonyl in 4 hours. Reaction progress is monitored by TLC (disappearance of starting material Rf). Workup involves filtration, washing with NaHCO₃, and solvent evaporation. The product is confirmed by ¹H NMR (downfield shift of aryl protons) and MS (mass increase by 32 Da for O₂ addition) .

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